molecular formula C14H14N4O2S2 B2427353 3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide CAS No. 1172006-90-4

3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2427353
CAS No.: 1172006-90-4
M. Wt: 334.41
InChI Key: VELNOEQZRACRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide is a small molecule research chemical featuring a benzothiazole core linked to a methoxy-substituted pyrazole carboxamide group. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel enzyme inhibitors and receptor modulators . The compound's structure, which incorporates both benzothiazole and pyrazole heterocycles, is commonly explored in various pharmacological contexts, though its specific biological activity and mechanism of action are areas of ongoing investigation . As a high-purity chemical building block, it enables researchers to study structure-activity relationships (SAR) and to synthesize more complex molecules for screening against specific biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a component in diagnostic procedures. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

3-methoxy-1-methyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-18-7-9(13(17-18)20-2)12(19)15-8-4-5-10-11(6-8)22-14(16-10)21-3/h4-7H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELNOEQZRACRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide, with CAS Number 1172006-90-4, is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14N4O2S2
  • Molecular Weight : 334.4 g/mol
  • Structure : The compound features a pyrazole core substituted with a methoxy group and a benzo[d]thiazole moiety, which are critical for its biological activity.

Research indicates that compounds containing the pyrazole structure can influence various cellular processes. Specifically, the following mechanisms have been identified:

  • Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly, suggesting that they may act as microtubule-destabilizing agents .
  • Apoptosis Induction : Studies have demonstrated that related pyrazole compounds can enhance caspase-3 activity, indicating their role in promoting apoptosis in cancer cells .
  • Antitumor Activity : The compound has been linked to significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Assays

Assay Type Cell Line Concentration (μM) Effect Observed
Apoptosis InductionMDA-MB-2311.0Morphological changes observed
10.0Enhanced caspase-3 activity (1.33–1.57 times)
Cell Proliferation InhibitionHepG2VariesSignificant reduction in cell viability
Microtubule Assembly InhibitionVarious20.040.76–52.03% inhibition of assembly

Case Studies

Several studies have highlighted the potential of this compound in cancer therapy:

  • In Vitro Studies : In a study focusing on breast cancer cells (MDA-MB-231), treatment with related pyrazole compounds resulted in significant apoptosis and cell cycle arrest at specific concentrations .
  • In Vivo Evaluations : Animal models treated with similar compounds demonstrated reduced tumor growth rates, suggesting that these pyrazoles could be developed into effective anticancer agents .
  • Comparative Analysis : A comparative analysis with other known anticancer agents revealed that compounds with similar structures exhibited comparable or superior efficacy against certain cancer types, reinforcing the therapeutic potential of this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-methoxy-1-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-4-carboxamide, as promising anticancer agents. Research indicates that compounds with a 1H-pyrazole scaffold exhibit significant inhibitory effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

These compounds have shown efficacy through mechanisms such as inhibition of topoisomerase II, EGFR, and other cancer-related targets .

Antiviral Properties

The compound's structural analogs have also been investigated for antiviral activity. For example, certain pyrazole derivatives have demonstrated effectiveness against viruses like HIV and measles virus. The optimization of hydrophilicity and structure has been crucial in enhancing their antiviral potency .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps:

  • Preparation of the Benzo[d]thiazole Derivative : This involves reacting 2-(methylthio)benzo[d]thiazol-6-ol with appropriate reagents under controlled conditions.
  • Formation of the Pyrazole Ring : The introduction of the pyrazole moiety is achieved through cyclization reactions involving suitable precursors.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired carboxamide structure.

The mechanism of action for this compound involves interaction with specific biological targets that disrupt cellular processes essential for cancer cell proliferation and viral replication .

Case Studies

Several case studies illustrate the compound's potential applications:

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines. The results suggested that structural modifications could enhance efficacy further .
  • Antiviral Activity : Another investigation focused on the antiviral properties of pyrazole derivatives against measles virus showed promising results, indicating that modifications in the chemical structure could lead to improved therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzo[d]thiazole-pyrazole-carboxamide scaffold?

  • Methodological Answer : The benzo[d]thiazole moiety can be synthesized via condensation of hydrazine derivatives with ketones or chalcones under acidic conditions, as demonstrated in benzothiazole syntheses . For pyrazole-carboxamide coupling, amide bond formation using coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution with activated carboxylic acids (e.g., acid chlorides) is common. highlights thiazole-carboxamide synthesis via method A (acid-amine coupling), achieving yields of 57–75% under optimized conditions . Reaction monitoring via TLC and purification by flash chromatography (e.g., cyclohexane/ethyl acetate gradients) are critical for isolating intermediates .

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary parameters (temperature, solvent, stoichiometry) and identify critical factors. For example, Polish Journal of Chemical Technology emphasizes fractional factorial designs to minimize experimental runs while capturing interactions between variables . In , optimizing azide coupling required precise temperature control (0°C to 50°C) and reagent equivalents (7.5 equiv. silane), yielding 88% product after 16 hours .

Q. What characterization techniques are essential for verifying the target compound’s structure?

  • Methodological Answer : Use a combination of 1H/13C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons in thiazole/pyrazole rings ), ESI-MS (to confirm molecular ion peaks), and FTIR (amide C=O stretch ~1650–1700 cm⁻¹ ). reports m/z values and coupling constants (e.g., J = 8.1–18.1 Hz for substituent orientation) to validate regioisomers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or regioselectivity in this scaffold?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to predict regioselectivity in heterocyclic ring formation. ICReDD’s approach combines reaction path searches with experimental feedback loops to narrow optimal conditions . For example, computational modeling of electron-deficient thiazole rings could rationalize nucleophilic attack sites during amide coupling .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer : Compare experimental data with simulated spectra (e.g., NMR prediction software) and use 2D techniques (HSQC, HMBC) to resolve ambiguities. In C NMR confirmed methylene linkages (δ 56.9 ppm) and aromatic substitution patterns . For isomers with overlapping MS signals, HPLC with chiral columns or X-ray crystallography (as in ) may be required .

Q. How do substituents (e.g., methylthio vs. methoxy) influence biological activity or physicochemical properties?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions. Methylthio groups (S–CH₃) enhance lipophilicity (logP) compared to methoxy (O–CH₃), potentially altering membrane permeability. lists analogs with modified substituents, enabling comparative assays for solubility, stability, and target binding .

Data Contradiction Analysis

Q. Why do similar synthetic routes produce divergent yields for pyrazole-thiazole hybrids?

  • Methodological Answer : Subtle differences in steric/electronic effects (e.g., electron-withdrawing groups slowing nucleophilic attack) or side reactions (e.g., oxidation of methylthio to sulfoxide) may explain yield variations. shows yields dropping to 3–6% for sterically hindered analogs (e.g., pyrimidine-5-carboxamide) . Use kinetic studies (e.g., in situ IR) to monitor intermediate stability.

Experimental Design Considerations

Q. What safety protocols are critical when handling methylthio- and azide-containing intermediates?

  • Methodological Answer : Methylthio groups may release toxic H₂S under acidic conditions, requiring fume hoods and gas scavengers. Azides (e.g., in ) are shock-sensitive; minimize grinding and use low-temperature quenching . Refer to SDS guidelines (e.g., Key Organics Limited’s protocols for thiadiazoles) for PPE and spill management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.